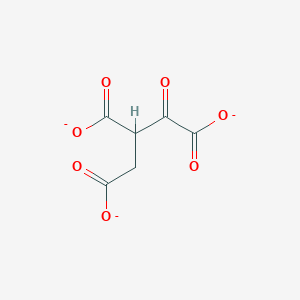

Oxalatosuccinate(3-)

Description

Context within Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular respiration. Within this cycle, Oxalatosuccinate(3-) emerges as a key, though unstable, intermediate. vulcanchem.com Its formation is a crucial step linking the six-carbon molecule, isocitrate, to the five-carbon molecule, α-ketoglutarate. vulcanchem.com

The generation of Oxalatosuccinate(3-) occurs through the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase. vulcanchem.com This reaction involves the removal of two hydrogen atoms from isocitrate. In most organisms, this oxidative step is coupled with the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) or nicotinamide adenine dinucleotide (NAD+) to NADPH or NADH, respectively.

The reaction can be summarized as:

Isocitrate + NAD(P)+ ⇌ Oxalatosuccinate(3-) + NAD(P)H + H+

This step is a critical regulatory point in the TCA cycle. The subsequent reaction involves the decarboxylation of Oxalatosuccinate(3-), meaning the removal of a carboxyl group in the form of carbon dioxide (CO2), to yield α-ketoglutarate. ucsd.eduucsd.edu This decarboxylation is often catalyzed by the same isocitrate dehydrogenase enzyme.

Significance as a Transient Metabolic Intermediate in Oxidative Pathways

The significance of Oxalatosuccinate(3-) lies in its role as a fleeting intermediate. Its inherent instability leads to its rapid enzymatic conversion to α-ketoglutarate. vulcanchem.com This rapid turnover is a key feature of its metabolic function, ensuring the forward progression of the TCA cycle.

Interestingly, some enzymes, like the isocitrate dehydrogenase (ICDH) from the bacterium Hydrogenobacter thermophilus, have been shown to be non-decarboxylating. ebi.ac.uk This particular ICDH catalyzes the reversible oxidation of isocitrate to oxalosuccinate without the subsequent decarboxylation to α-ketoglutarate. ebi.ac.uk This discovery suggests that the reduction of oxalosuccinate might be an ancestral form of the isocitrate dehydrogenase enzyme. ebi.ac.uk

The transient nature of Oxalatosuccinate(3-) makes its direct detection and quantification in biological systems challenging. However, its existence and pivotal role are well-established through kinetic analyses and studies of the enzymes that produce and consume it. ebi.ac.uk

Chemical and Physical Properties of Oxalatosuccinate(3-)

| Property | Value | Source |

| Molecular Formula | C6H3O7-3 | nih.gov |

| Molecular Weight | 187.08 g/mol | nih.govnih.gov |

| IUPAC Name | 1-oxopropane-1,2,3-tricarboxylate | nih.gov |

| InChI | InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 | nih.gov |

| InChIKey | UFSCUAXLTRFIDC-UHFFFAOYSA-K | nih.gov |

| SMILES | C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] | nih.gov |

| Net Charge | -3 | nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H3O7-3 |

|---|---|

Molecular Weight |

187.08 g/mol |

IUPAC Name |

1-oxopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |

InChI Key |

UFSCUAXLTRFIDC-UHFFFAOYSA-K |

Canonical SMILES |

C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations Involving Oxalatosuccinate 3

Oxidative Decarboxylation of Isocitrate to Oxalatosuccinate(3-)

The conversion of isocitrate to 2-oxoglutarate is a two-step process initiated by the oxidation of isocitrate to the intermediate, oxalatosuccinate. wikipedia.org This reaction is a critical control point in the citric acid cycle.

Isocitrate Dehydrogenase (IDH) Catalysis and Isoform Specificity

The enzyme responsible for the oxidative decarboxylation of isocitrate is isocitrate dehydrogenase (IDH). wikipedia.org In humans, there are three distinct isoforms of IDH, each with specific cofactors and cellular localizations. wikipedia.orgatlasgeneticsoncology.org

IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as a cofactor. wikipedia.orgatlasgeneticsoncology.org

IDH2: Found in the mitochondria, this isoform also uses NADP+. wikipedia.orgatlasgeneticsoncology.org

IDH3: This mitochondrial enzyme is a key component of the citric acid cycle and is dependent on NAD+ as a cofactor. wikipedia.orgnih.gov

The catalytic mechanism involves the oxidation of the secondary alcohol group of isocitrate to a ketone, forming oxalatosuccinate. wikipedia.org This reaction requires a divalent cation, such as Mn2+ or Mg2+, which helps to polarize the carbonyl group of the substrate, making it a better electron acceptor. libretexts.orgchegg.com The enzyme holds the isocitrate substrate within its active site through interactions with a number of key amino acid residues. wikipedia.org

| Isoform | Location | Cofactor | Primary Function |

| IDH1 | Cytoplasm, Peroxisomes | NADP+ | Biosynthesis, defense against oxidative stress wikipedia.orgatlasgeneticsoncology.orgsigmaaldrich.cn |

| IDH2 | Mitochondria | NADP+ | Defense against mitochondrial oxidative damage wikipedia.orgatlasgeneticsoncology.orgsigmaaldrich.cn |

| IDH3 | Mitochondria | NAD+ | Citric Acid Cycle, ATP production wikipedia.orgnih.govnih.gov |

Biochemical Evidence for Oxalatosuccinate(3-) as a Reaction Intermediate

Oxalatosuccinate is described as an unstable, enzyme-bound intermediate in the reaction catalyzed by most isocitrate dehydrogenases. ebi.ac.uknih.gov While it is not typically released from the enzyme, its existence as an intermediate is supported by several lines of evidence. ebi.ac.uknih.gov Some isocitrate dehydrogenase enzymes, particularly the NADP+-dependent isoforms, can utilize oxalosuccinate as a substrate, demonstrating its competence as a reaction intermediate. genome.jpwikipedia.org

Furthermore, studies on a non-decarboxylating isocitrate dehydrogenase from Hydrogenobacter thermophilus have shown that this enzyme catalyzes the reversible oxidation of isocitrate to oxalosuccinate without subsequent decarboxylation, providing direct evidence for the formation of oxalosuccinate as a distinct product. nih.gov The subsequent decarboxylation in this organism is a non-enzymatic reaction. nih.gov

Decarboxylation of Oxalatosuccinate(3-) to 2-Oxoglutarate

The second step in the conversion of isocitrate to 2-oxoglutarate is the decarboxylation of the unstable β-keto acid, oxalatosuccinate. ebi.ac.uk

Enzymatic Catalysis of Oxalatosuccinate(3-) Decarboxylation by Isocitrate Dehydrogenase

In most organisms, the decarboxylation of oxalatosuccinate is catalyzed by the same isocitrate dehydrogenase enzyme that facilitated its formation. wikipedia.org The β-keto acid nature of oxalatosuccinate makes it prone to losing a carboxyl group as CO2. ebi.ac.uk The enzyme facilitates this process, leading to the formation of the five-carbon molecule, 2-oxoglutarate. wikipedia.orgebi.ac.uk The active site Mn2+ ion plays a crucial role in this step by destabilizing the C-C bond and stabilizing the resulting enolate intermediate. chegg.comyoutube.com

Comparative Analysis with Other Decarboxylase Activities (e.g., Oxaloacetate Decarboxylase)

The decarboxylation of a β-keto acid is a common biochemical reaction. Another prominent example is the decarboxylation of oxaloacetate, catalyzed by oxaloacetate decarboxylase. wikipedia.org This enzyme is part of a sodium ion transport system in some bacteria, where the free energy from the decarboxylation of oxaloacetate to pyruvate (B1213749) is used to pump Na+ ions across the membrane. wikipedia.orgrero.ch

While both isocitrate dehydrogenase and oxaloacetate decarboxylase catalyze the decarboxylation of a β-keto acid, their mechanisms and physiological roles differ significantly. Isocitrate dehydrogenase is primarily involved in energy metabolism through the citric acid cycle, whereas the bacterial oxaloacetate decarboxylase is linked to ion transport. wikipedia.orgrero.ch The oxaloacetate decarboxylase in some organisms is a multi-subunit complex containing biotin (B1667282) as a prosthetic group, which is not a feature of isocitrate dehydrogenase. rero.chacs.org

| Enzyme | Substrate | Product | Cofactor/Prosthetic Group | Primary Function |

| Isocitrate Dehydrogenase | Isocitrate, Oxalatosuccinate (intermediate) | 2-Oxoglutarate, CO2 | NAD+/NADP+, Mn2+/Mg2+ | Citric Acid Cycle, Biosynthesis wikipedia.orggenome.jpwikipedia.org |

| Oxaloacetate Decarboxylase | Oxaloacetate | Pyruvate, CO2 | Biotin, Zn2+ (in some) | Ion transport, anaplerosis wikipedia.orgrero.chacs.org |

Enzyme Substrate Interactions and Catalytic Mechanisms of Oxalatosuccinate 3 Transformation

Active Site Architecture and Binding Specificity of Isocitrate Dehydrogenase for Oxalatosuccinate(3-)

The active site of isocitrate dehydrogenase (IDH) is a highly specialized environment tailored for the binding of its substrates, including isocitrate and the intermediate oxalatosuccinate(3-). This specificity is achieved through a combination of structural features and specific amino acid residues that form a network of interactions with the substrate.

The active site is a cleft formed by residues from different domains of the enzyme. In human IDH1, the large domain (residues 1–103 and 286–414), the small domain (residues 104–136 and 186–285), and the clasp domain (residues 137–185) all contribute to the formation of the active site. nih.gov The binding of the substrate is primarily mediated by multiple weak interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. bu.edu.eglibretexts.orgcreative-enzymes.com

Key amino acid residues are crucial for substrate recognition and binding. While the exact residues may vary slightly across different species, they are generally conserved in terms of their chemical properties. proteopedia.org In Escherichia coli IDH, a tetrad of residues—Lys100, Leu103, Asn115, and Glu336—plays a pivotal role in creating a catalytically competent active site through electrostatic interactions. nih.govacs.orgnih.gov In human IDH, isocitrate is held in the active site by interactions with amino acids such as tyrosine, serine, asparagine, and arginine. proteopedia.orgwikipedia.org The substrate binds to the enzyme mainly through hydrogen bonding and other electrostatic interactions. libretexts.org For instance, a substrate's hydroxyl group can form hydrogen bonds with amino acid side chains like asparagine in the active site. libretexts.org

The binding of the substrate, isocitrate, which is then converted to the enzyme-bound oxalatosuccinate(3-), is highly specific. This specificity arises from the precise three-dimensional arrangement of the amino acid residues in the active site, which is complementary to the shape and chemical properties of the substrate. bu.edu.eg The enzyme can distinguish between different stereoisomers, ensuring that only the correct substrate is bound and converted. bu.edu.eg While oxalatosuccinate(3-) itself is inherently unstable and rarely exists freely in solution, it remains bound within the IDH active site during the catalytic cycle. vulcanchem.com

Table 1: Key Domains and Residues in Isocitrate Dehydrogenase Active Site

| Domain/Residue Type | Organism/Enzyme | Role in Substrate Binding and Catalysis | Reference |

|---|---|---|---|

| Domains | |||

| Large Domain (residues 1–103, 286–414) | Human IDH1 | Contributes to the formation of the substrate binding site. | nih.gov |

| Small Domain (residues 104–136, 186–285) | Human IDH1 | Contributes to the active site and contains catalytic residues. | nih.gov |

| Clasp Domain (residues 137–185) | Human IDH1 | Contains the catalytic residue Y139. | nih.gov |

| Key Residues | |||

| Lys100-Leu103-Asn115-Glu336 Tetrad | E. coli IDH | Pivotal for assembling a catalytically competent active site via electrostatic interactions. | nih.govacs.orgnih.govresearchgate.net |

| Tyrosine, Serine, Asparagine, Arginine | Human IDH | Bind isocitrate in the active site through various interactions. | proteopedia.orgwikipedia.org |

| Lys230* | E. coli IDH | Acts as a catalytic base to deprotonate the α-hydroxyl of isocitrate. | nih.govacs.orgnih.govresearchgate.net |

| Tyr160 | E. coli IDH | Acts as a catalytic acid to protonate C3 after decarboxylation. | nih.govacs.orgnih.govresearchgate.net |

| Asp307 | E. coli IDH | Part of a catalytic triad (B1167595) (Tyr160-Asp307-Lys230*) involved in a proton relay system. | nih.govacs.orgnih.gov |

Conformational Dynamics and Induced Fit Mechanisms in IDH Catalysis

The interaction between isocitrate dehydrogenase and its substrates is not a simple lock-and-key mechanism. Instead, it involves significant conformational changes in the enzyme, a phenomenon known as induced fit. researchgate.netunl.pt These dynamic changes are essential for catalysis, bringing key residues into the correct orientation for the reaction to occur.

Upon substrate binding, IDH transitions from an "open" inactive conformation to a "closed" active conformation. nih.govnih.govresearchgate.net This transition involves a hinge motion that closes the active site, creating a catalytically competent environment. nih.govnih.govresearchgate.net The binding of both the substrate (isocitrate) and the cofactor (NADP+) is necessary to induce the fully closed and active state of the enzyme. nih.gov

The conformational change involves the movement of entire domains of the enzyme. In E. coli IDH, conserved catalytic residues that bind the cofactor and the metal-bound substrate move as rigid bodies during this domain closure. nih.govnih.govresearchgate.net This movement is crucial for positioning catalytic residues correctly. For example, in the closed conformation, Tyr160 is brought into a position where it can protonate the C3 atom of the substrate following decarboxylation. nih.govacs.orgnih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies on human IDH1 have provided a detailed map of these dynamic changes. nih.gov The binding of isocitrate and a metal ion like Ca²⁺ leads to a decrease in solvent accessibility in certain regions of the enzyme, indicating a more compact, closed structure. nih.gov Specifically, residues 104–116, which include a flexible hinge, allow the small domain to move relative to the large domain upon substrate binding, facilitating the transition to the closed, active form. nih.gov

Table 2: Conformational States of Isocitrate Dehydrogenase

| Conformation | State | Ligand Binding Status | Key Structural Features | Reference |

|---|---|---|---|---|

| Open | Inactive | Apo-enzyme or bound to only one substrate/cofactor. | Active site is accessible to the solvent. | nih.govnih.govresearchgate.netunl.pt |

| Quasi-closed | Partially active | Intermediate state during substrate binding. | Partial closure of the active site. | nih.govnih.govresearchgate.net |

| Closed | Active | Bound to both isocitrate and NADP+. | Active site is shielded from the solvent; catalytic residues are properly aligned. | nih.govnih.govnih.govresearchgate.net |

Role of Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) and Cofactors (NAD+/NADP+) in Oxalatosuccinate(3-) Chemistry

The catalytic activity of isocitrate dehydrogenase is critically dependent on the presence of a divalent metal ion, typically Mg²⁺ or Mn²⁺, and a cofactor, either NAD⁺ or NADP⁺. proteopedia.orgnih.govwikipedia.org These components play essential roles in the binding of the substrate and the subsequent chemical transformations.

Divalent metal ions are essential for catalysis and are bound in the active site. proteopedia.org They form a chelate with the substrate, isocitrate, coordinating with the C1 carboxylate and the C2 hydroxyl groups. nih.gov This interaction is crucial for stabilizing the negative charges that form on the hydroxyl oxygen during the transition states of both the dehydrogenation and decarboxylation steps. nih.gov The metal ion also helps to properly orient the substrate within the active site for catalysis. While both Mg²⁺ and Mn²⁺ can function as the divalent cation, the specific ion can influence the enzyme's activity. nih.gov

The cofactors NAD⁺ and NADP⁺ act as electron carriers in the dehydrogenation step of the reaction. scienceabc.com NADP⁺-dependent IDHs, like the one in E. coli and human IDH1/2, catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. nih.govnih.gov NAD⁺-dependent IDHs, such as human IDH3, are primarily involved in the citric acid cycle and generate NADH. wikipedia.orgnih.gov The enzyme exhibits a high degree of specificity for its cofactor. vscht.cz The binding of the nicotinamide (B372718) ring of NADP⁺ is facilitated by conserved catalytic residues that move into position upon domain closure. nih.govnih.govresearchgate.net Interactions between residues like Thr105 and Ser113 and the nicotinamide mononucleotide moiety of NADP⁺ are essential for productive coenzyme binding. nih.govnih.gov The cofactor accepts a hydride ion (a proton and two electrons) from the C2 of isocitrate, becoming reduced to NADPH, while isocitrate is oxidized to oxalatosuccinate(3-). nih.govscienceabc.com

Table 3: Roles of Metal Ions and Cofactors in IDH Catalysis

| Component | Type | Function | Mechanism of Action | Reference |

|---|---|---|---|---|

| Divalent Metal Ion | Mg²⁺, Mn²⁺ | Essential for catalysis | Chelates with the C1 carboxylate and C2 hydroxyl of isocitrate, stabilizing transition states. | proteopedia.orgnih.govwikipedia.orgnih.gov |

| Cofactor | NAD⁺/NADP⁺ | Electron acceptor | Accepts a hydride ion from the C2 of isocitrate during dehydrogenation. | nih.govscienceabc.compressbooks.pub |

Proton Transfer and Electron Flow Mechanisms During Oxalatosuccinate(3-) Formation and Decarboxylation

The conversion of isocitrate to α-ketoglutarate via the oxalatosuccinate(3-) intermediate involves a precise sequence of proton and electron transfers. This catalytic mechanism can be broken down into three main steps: dehydrogenation, decarboxylation, and tautomerization. nih.govacs.orgnih.gov

Formation of Oxalatosuccinate(3-) (Dehydrogenation): The reaction is initiated by the abstraction of a proton from the C2 hydroxyl group of isocitrate by a catalytic base. nih.gov In E. coli IDH, Lys230* is positioned to act as this base. nih.govacs.orgnih.gov This deprotonation is concerted with the transfer of a hydride ion from the C2 of isocitrate to the C4 of the nicotinamide ring of NADP⁺. nih.gov The negative charge that develops on the resulting carbonyl oxygen is stabilized by the divalent metal ion in the active site. researchgate.net This step results in the formation of the enzyme-bound intermediate, oxalatosuccinate(3-).

Decarboxylation of Oxalatosuccinate(3-): The newly formed oxalatosuccinate(3-) is a β-keto acid, which is prone to decarboxylation. chemistrytalk.org The electron-withdrawing effect of the adjacent carbonyl group facilitates the breaking of the C-C bond between C3 and the carboxyl group. chemistrytalk.org A pair of electrons from the breaking C-C bond moves towards the carboxyl group, leading to the release of carbon dioxide (CO₂). chemistrytalk.org This decarboxylation results in the formation of an enol intermediate. nih.govchemistrytalk.org

Formation of α-Ketoglutarate (Tautomerization): The final step is the tautomerization of the enol intermediate to the more stable keto form, α-ketoglutarate. nih.govchemistrytalk.org This involves the protonation of the C3 atom. In E. coli IDH, Tyr160, which moves into the correct position due to the induced fit mechanism, acts as the proton donor. nih.govacs.orgnih.gov A proton relay system involving a catalytic triad of Tyr160, Asp307, and Lys230* connects the α-hydroxyl of isocitrate to the bulk solvent, facilitating the necessary proton transfers throughout the reaction. nih.govacs.orgnih.gov

The entire process, from the binding of isocitrate to the release of α-ketoglutarate, is a highly orchestrated event within the active site of isocitrate dehydrogenase, highlighting the intricate interplay of enzyme structure, dynamics, and chemical catalysis.

Regulation of Oxalatosuccinate 3 Metabolism

Allosteric Control of Isocitrate Dehydrogenase Activity by Metabolites

The activity of isocitrate dehydrogenase is sensitively modulated by the binding of effector molecules to allosteric sites, which are distinct from the active site. This allows the cell to rapidly respond to changes in its energy status. Key allosteric regulators include adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).

Table 1: Allosteric Regulators of Isocitrate Dehydrogenase

| Regulator | Effect on IDH Activity | Cellular Indication |

|---|---|---|

| ATP | Inhibition | High energy state |

| ADP | Activation | Low energy state |

| NADH | Inhibition | High energy state, abundant reducing power |

| Citrate (B86180) | Competitive Inhibition/Allosteric Activation | Varies by enzyme and conditions |

| Ca2+ | Activation | Increased cellular activity |

Post-Translational Modifications (e.g., Phosphorylation) Affecting IDH Function and Oxalatosuccinate(3-) Flux

Post-translational modifications (PTMs) are crucial for regulating enzyme function and, consequently, the metabolic flux through pathways like the TCA cycle. thermofisher.comwikipedia.org These modifications, which include phosphorylation, acetylation, and succinylation, can alter an enzyme's catalytic activity, localization, and interactions with other molecules. thermofisher.comnih.gov

In some organisms, such as Escherichia coli, isocitrate dehydrogenase activity is controlled by a phosphorylation/dephosphorylation cycle. asm.org A specific kinase/phosphatase (AceK) phosphorylates a serine residue on IDH, which inactivates the enzyme. asm.org This inactivation diverts isocitrate towards the glyoxylate (B1226380) bypass, a pathway used when cells grow on substrates like acetate (B1210297). asm.org Dephosphorylation by the same bifunctional enzyme restores IDH activity. asm.org

In mitochondria, various PTMs have been identified on metabolic enzymes. nih.gov For instance, the activity of several mitochondrial proteins is regulated by SIRT3-mediated deacetylation and SIRT5-mediated desuccinylation. nih.gov While direct evidence for these specific modifications on mammalian IDH and their impact on oxalatosuccinate flux is an area of ongoing research, the prevalence of PTMs in regulating metabolic enzymes suggests their potential importance. nih.gov Other PTMs like glycosylation and ubiquitination also play significant roles in regulating protein function and stability. abcam.com

Table 2: Key Post-Translational Modifications and Their General Effects on Proteins

| Modification | Description | Potential Effect on IDH/Metabolism |

|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. abcam.com | Can activate or inactivate the enzyme, altering metabolic flux. asm.org |

| Acetylation | Addition of an acetyl group to a lysine (B10760008) residue. | Can modulate enzyme activity and stability. abcam.com |

| Succinylation | Addition of a succinyl group to a lysine residue. | Can alter protein charge and function. nih.gov |

| Glycosylation | Attachment of sugar moieties. abcam.com | Can affect protein folding, stability, and trafficking. wikipedia.org |

| Ubiquitination | Attachment of ubiquitin protein. abcam.com | Primarily targets proteins for degradation, but can also have non-proteolytic regulatory roles. abcam.com |

Transcriptional and Translational Regulation of Isocitrate Dehydrogenase Gene Expression

Long-term regulation of oxalatosuccinate(3-) metabolism is achieved through the control of the synthesis of isocitrate dehydrogenase. This involves regulating the transcription of the IDH gene into messenger RNA (mRNA) and the subsequent translation of that mRNA into protein. libretexts.org

In E. coli, the expression of the icd gene (encoding IDH) is subject to transcriptional regulation based on oxygen and carbon source availability. asm.org For instance, anaerobic conditions lead to a significant decrease in icd gene expression, a process mediated by the global regulatory proteins ArcA and Fnr. asm.org Studies in Xanthomonas campestris have also shown that the expression of the icd2 gene is influenced by culture conditions and is subject to catabolite repression. nih.gov

Recent research has also uncovered a novel role for IDH1 as a modulator of mRNA translation. oup.com IDH1 can bind to thousands of RNA transcripts and associates with proteins involved in translation, suggesting a direct link between this metabolic enzyme and the regulation of protein synthesis. oup.comresearchgate.net This finding opens up new avenues for understanding how metabolic status can influence global gene expression at the translational level.

Cross-Talk with Other Metabolic Pathways and Regulatory Networks

The regulation of oxalatosuccinate(3-) metabolism is not an isolated process but is deeply integrated with other cellular metabolic and signaling networks. Isocitrate dehydrogenase sits (B43327) at a critical branch point, and its product, α-ketoglutarate, is a key metabolite that links the TCA cycle with nitrogen metabolism, amino acid synthesis, and epigenetic regulation. nih.govplos.org

The TCA cycle is interconnected with glycolysis, glutaminolysis, and lipid metabolism. researchgate.net For example, α-ketoglutarate can be produced from glutamine, providing an alternative entry point into the TCA cycle. nih.gov This is particularly important in rapidly proliferating cells. Furthermore, α-ketoglutarate is a crucial cofactor for enzymes involved in epigenetic modifications, such as histone and DNA demethylases, thereby linking cellular metabolism directly to the regulation of gene expression. nih.govmdpi.com

The interaction of IDH with mitochondrial mRNAs in yeast provides another example of cross-talk. acs.org This binding can inhibit IDH activity, suggesting a mechanism where mitochondrial gene expression and energy metabolism are co-regulated. acs.org The metabolic state of the cell, reflected in the ratios of ATP/ADP and NADH/NAD+, also influences other regulatory pathways, creating a complex and interconnected network that ensures cellular homeostasis. news-medical.netnih.gov

Advanced Methodologies for Research on Oxalatosuccinate 3 Metabolism

Isotopic Labeling and Metabolic Flux Analysis (MFA)

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org When combined with mathematical modeling, it forms the basis of Metabolic Flux Analysis (MFA), a method for quantifying the rates (fluxes) of intracellular reactions. researchgate.netresearchgate.net

13C-Metabolic Flux Analysis (13C-MFA) is a central tool for quantifying the in vivo activity of metabolic pathways, providing a detailed picture of cellular metabolism. nih.gov This technique involves introducing a substrate enriched with the stable isotope 13C, such as [U-13C]-glucose or [U-13C5]-glutamine, into a biological system. nih.govnih.gov As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various intermediates, including those in the TCA cycle where oxalatosuccinate is formed.

The distribution of 13C within the metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This labeling pattern provides crucial information about the relative activities of different metabolic pathways. nih.gov For instance, the labeling pattern in α-ketoglutarate, the product of the reaction involving oxalatosuccinate, can reveal the flux through isocitrate dehydrogenase. wikipedia.org By using a metabolic model that mathematically describes the network of biochemical reactions, 13C-MFA can calculate the intracellular flux distribution. nih.govmdpi.com This allows researchers to quantify the flow of carbon through the specific step catalyzed by IDH, thereby providing an indirect measure of the flux involving the oxalatosuccinate intermediate. mdpi.com

The design of isotopic tracer experiments is critical as the choice of tracer significantly influences the precision of flux estimates. researchgate.netnih.gov The selection of the labeled substrate depends on the specific pathway being investigated. researchgate.net While tracers like [1,2-13C2]glucose or [U-13C5]glutamine are commonly used to probe central carbon metabolism, including the TCA cycle, the direct use of a labeled intermediate like [13C]-isocitrate could theoretically provide a more focused analysis of the IDH reaction. nih.govnih.gov

In a typical experiment, cells are cultured in a medium containing the chosen 13C-labeled precursor. wikipedia.org The system is allowed to reach a metabolic and isotopic steady state, after which metabolites are extracted and their isotopic labeling patterns are analyzed. wikipedia.org The selection of the specific labeled atoms in the tracer molecule (e.g., labeling specific carbons in glucose) is a key aspect of the experimental design, as it determines which fluxes can be most accurately resolved. nih.govnih.gov For example, [U-13C5]glutamine has been identified as a preferred tracer for analyzing the TCA cycle. nih.govnih.gov Computational tools can be used to evaluate different tracers and optimize the experimental design to achieve the most precise flux estimations for the pathways of interest. nih.govnih.gov

Enzymatic Assay Development for Oxalatosuccinate(3-) Related Reactions

Given that oxalatosuccinate is an unstable intermediate in the reaction catalyzed by isocitrate dehydrogenase (IDH), assays are typically designed to measure the activity of IDH itself. wikipedia.org These assays monitor the consumption of substrates (isocitrate, NAD+/NADP+) or the formation of products (α-ketoglutarate, NADH/NADPH).

Spectrophotometric and fluorometric assays are common methods for measuring IDH activity. These techniques rely on detecting the change in the concentration of the cofactors NAD(P)H, which absorb light and fluoresce at specific wavelengths.

Spectrophotometry: The activity of IDH can be determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. creative-enzymes.com Many commercially available kits utilize this principle, providing a simple and direct procedure for measuring IDH activity. sigmaaldrich.com A typical assay involves combining the sample with a reaction mixture containing isocitrate, the appropriate cofactor (NAD+ or NADP+), and a buffer, then measuring the change in optical density over time. sigmaaldrich.comeajm.org

Fluorometry: This approach offers higher sensitivity compared to spectrophotometry. researchgate.net Fluorometric methods also track the production of NADPH, which is fluorescent. nih.gov A novel fluorometric method has been developed for quantifying IDH activity in milk, demonstrating the high-throughput potential of this technique. nih.gov

The table below summarizes typical components and detection methods for these assays.

| Assay Type | Principle | Detection Wavelength | Key Reagents |

|---|---|---|---|

| Spectrophotometric | Measures the increase in absorbance due to NADH or NADPH production. | ~340 nm | Isocitrate, NAD+ or NADP+, Buffer, Divalent Cation (Mg2+ or Mn2+) |

| Fluorometric | Measures the increase in fluorescence from NADPH production. | Excitation: ~340 nm, Emission: ~450 nm | Isocitrate, NADP+, Buffer, Divalent Cation (Mg2+ or Mn2+) |

Coupled enzyme assays provide an alternative method for measuring enzymatic activity, particularly when the direct product is difficult to detect. nih.govnih.gov In the context of IDH, the production of NADPH or NADH can be linked to a subsequent enzymatic reaction that generates a colored or fluorescent product.

This approach enhances signal detection and can be adapted for high-throughput screening. reactionbiology.com For example, the NADPH produced by IDH can be used by a second enzyme, such as diaphorase, to reduce a chromogenic substrate like resazurin (B115843) (to the fluorescent resorufin) or INT (to a colored formazan (B1609692) product). reactionbiology.combmrservice.com The rate of color or fluorescence development is directly proportional to the IDH activity. bmrservice.comabcam.com These coupled systems form the basis of many commercial assay kits, offering a sensitive and convenient tool for detecting IDH activity in various biological samples. bmrservice.comabcam.com

The general principle of a coupled assay for IDH is as follows:

Reaction 1 (IDH): Isocitrate + NADP+ → α-Ketoglutarate + NADPH + H+ + CO2

Reaction 2 (Coupling Enzyme): NADPH + Substrate(colorless) → NADP+ + Product(colored/fluorescent)

This method allows for continuous monitoring of the reaction in real-time and is specific and stoichiometric. nih.gov

Structural Biology Techniques for Enzymes Interacting with Oxalatosuccinate(3-)

Understanding the three-dimensional structure of enzymes that bind isocitrate and catalyze the formation of oxalatosuccinate is crucial for elucidating the reaction mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

Structural studies have provided detailed insights into the active site of various isocitrate dehydrogenases. wikipedia.org For instance, the crystal structure of IDH from E. coli was the first to be solved and has served as a reference for comparison with other IDH enzymes. wikipedia.org X-ray diffraction studies have been used to determine the structures of IDH from various organisms, often in complex with substrates like isocitrate, cofactors (NADP+), and metal ions (Mg2+ or Mn2+). nih.govnih.govnih.gov These structures reveal the specific amino acid residues involved in substrate binding and catalysis, and the conformational changes that occur during the enzymatic reaction. nih.gov

More recently, cryo-EM has emerged as a powerful tool for determining the structures of protein complexes, even those with dynamic conformations or smaller sizes. rcsb.org A 3.8 Å resolution cryo-EM structure of human isocitrate dehydrogenase (IDH1) has been reported, demonstrating the capability of this technique to investigate the structure of metabolic enzymes under 100 kDa. rcsb.orgpdbj.org These high-resolution structures are invaluable for understanding the precise molecular interactions that facilitate the conversion of isocitrate to α-ketoglutarate via the oxalatosuccinate intermediate. mdpi.com

The table below lists some examples of solved structures for Isocitrate Dehydrogenase.

| Organism | Technique | Resolution (Å) | PDB ID | Description |

|---|---|---|---|---|

| Human (IDH1) | Cryo-EM | 3.8 | 5K10 | Structure of IDH1, a cancer drug target. rcsb.org |

| Desulfotalea psychrophila | X-ray Crystallography | 1.93 | - | Quaternary complex with NADP+, isocitrate, and Mg2+. nih.gov |

| Clostridium thermocellum | X-ray Crystallography | 2.5 | - | Quaternary complex with NADP+, isocitrate, and Mg2+. nih.gov |

| Escherichia coli | X-ray Crystallography | 2.9 | - | Complex with its kinase/phosphatase (AceK). nih.gov |

X-ray Crystallography of Isocitrate Dehydrogenase-Ligand Complexes

X-ray crystallography provides high-resolution, three-dimensional atomic structures of enzymes and their complexes with substrates or inhibitors. While the inherent instability of oxalatosuccinate(3-) makes its direct crystallization within the isocitrate dehydrogenase (IDH) active site challenging, crystallographic studies of IDH bound to its stable substrate (isocitrate) and cofactor (NADP+ or NAD+) offer critical insights into the catalytic mechanism.

These structural snapshots reveal the precise architecture of the active site, identifying the key amino acid residues that interact with the substrate. By examining the structure of the enzyme-isocitrate complex, researchers can infer the binding mode of the oxalatosuccinate intermediate that forms in the subsequent step. For instance, the structure of E. coli isocitrate dehydrogenase was the first to be elucidated, providing a foundational model for comparison with other IDH enzymes. wikipedia.org Studies on IDH from various organisms, including Mycobacterium tuberculosis and Corynebacterium glutamicum, have further expanded this understanding. wikipedia.orgnih.gov

The crystallographic data are essential for:

Mapping the Active Site: Identifying the specific residues responsible for substrate binding, stabilization of the intermediate, and catalysis.

Understanding Cofactor Role: Visualizing how NADP+ or NAD+ binds and facilitates the oxidation of isocitrate.

Inferring the Intermediate's Position: Modeling how oxalatosuccinate(3-) is positioned and stabilized by ionic and hydrogen bonds with residues and a divalent cation (typically Mg²⁺ or Mn²⁺) prior to its decarboxylation to alpha-ketoglutarate (B1197944).

Preliminary X-ray analysis of cocrystallized isocitrate dehydrogenase kinase/phosphatase with its substrate, isocitrate dehydrogenase, has also been achieved, demonstrating the capability to capture complex protein-protein interactions that regulate the enzyme's activity. nih.gov

Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While X-ray crystallography provides static images, Cryo-EM and NMR spectroscopy offer complementary information about the dynamic nature of enzymes in solution. These techniques are crucial for understanding the conformational changes that isocitrate dehydrogenase undergoes during the catalytic cycle involving oxalatosuccinate(3-).

Cryo-Electron Microscopy (Cryo-EM) is particularly powerful for studying large protein complexes and capturing different functional states. biologists.com For isocitrate dehydrogenase, which often exists as a dimer or part of a larger complex, Cryo-EM can reveal:

Large-scale conformational changes upon substrate and cofactor binding.

Structural transitions that occur during the conversion of isocitrate to alpha-ketoglutarate via the oxalatosuccinate intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information on protein dynamics, structure, and interactions in solution. biologists.comnih.gov Though challenging for large enzymes, methyl-based NMR experiments can be used to study proteins of significant size. biologists.com In the context of IDH, NMR can:

Detect subtle conformational shifts at the active site that are induced by ligand binding. nih.gov

Characterize the flexibility of different regions of the enzyme, which can be critical for catalysis.

Monitor pH-induced conformational changes that may influence enzyme activity and the stability of the oxalatosuccinate intermediate. biorxiv.org

The integration of Cryo-EM and NMR data can provide a comprehensive model of enzyme function, combining high-resolution structural details with insights into dynamic movements. nih.govwiley.com This combined approach is more powerful than either method alone for understanding the transient steps of catalysis. biologists.com

Advanced Analytical Chemistry for Metabolite Profiling

Directly studying oxalatosuccinate(3-) is complicated by its instability. Therefore, advanced analytical methods are employed to profile the more stable metabolites within the TCA cycle, providing a quantitative window into the metabolic flux through this pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification of Intermediates

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for metabolomics due to its high sensitivity, specificity, and broad applicability. It is well-suited for analyzing the small, polar carboxylic acids of the TCA cycle, such as citrate (B86180), isocitrate, and alpha-ketoglutarate, in complex biological matrices. lcms.cznih.govnih.gov

Key features of LC-MS methods for TCA cycle analysis include:

Minimal Sample Preparation: Often requiring only protein precipitation, enabling high-throughput analysis. nih.gov

No Derivatization Required: Unlike GC-MS, LC-MS can directly analyze these polar compounds, simplifying workflows. lcms.cz

High Sensitivity and Specificity: Capable of detecting and quantifying metabolites at very low concentrations. youtube.com

Chromatographic Resolution: Methods are designed to separate critical isomers like citrate and isocitrate, which are isobaric (have the same mass) and thus indistinguishable by mass spectrometry alone. lcms.cz

Validated LC-MS/MS methods have been developed to simultaneously measure multiple TCA cycle intermediates in diverse samples, including human serum, plasma, and tissues. nih.govnih.gov

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (r²) | The coefficient of determination for calibration curves, indicating how well the data fit a linear model. | > 0.99 | nih.gov |

| Accuracy | The closeness of a measured value to a standard or known value, expressed as a percentage. | Within 20% (for most analytes) | nih.gov |

| Precision (CV%) | The coefficient of variation, indicating the degree of reproducibility of repeated measurements. | Within 20% | nih.gov |

| Recovery | The percentage of the known amount of an analyte that is recovered during the analytical process. | 79-119% (Serum) | nih.gov |

| Run Time | The total time required for the chromatographic separation and detection of all target analytes. | ~8 minutes | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for metabolite profiling. For non-volatile compounds like the intermediates of the TCA cycle, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.govtheses.cz

The typical GC-MS workflow involves:

Extraction of metabolites from the biological sample.

Derivatization , commonly through silylation (e.g., using MTBSTFA or other trimethylsilyl (B98337) agents), to convert acidic and hydroxyl groups into less polar, more volatile silyl (B83357) ethers and esters. theses.cznih.gov

Separation of the derivatized metabolites on a GC column.

Detection and Quantification by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

GC-MS offers excellent chromatographic resolution and produces reproducible mass spectra that are useful for unequivocal metabolite identification. theses.cz It is frequently used in metabolic flux analysis, where stable isotope tracers (e.g., ¹³C-labeled glucose) are used to track the flow of atoms through pathways like the TCA cycle. creative-proteomics.com

| Derivatization Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Silylation (TMS) | Trimethylsilyl (TMS) group donors (e.g., BSTFA, MSTFA) | Versatile, targets -COOH, -OH, -SH, -NH groups. Well-established with extensive libraries. | Can be laborious, sensitive to moisture, may produce multiple derivatives for some compounds. | nih.govtheses.cz |

| Silylation (tBDMS) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Produces stable derivatives, highly reproducible and robust. | Reagents can be expensive. | nih.gov |

| In situ Derivatization | Ethyl chloroformate/ethanol/pyridine | Enables simultaneous analysis of multiple metabolites with defined peaks and fingerprint mass spectra. | May not be suitable for unstable compounds like oxaloacetate. | theses.cz |

Spectroscopic Characterization (e.g., UV-Vis, IR, NMR) in Biological Contexts

While mass spectrometry techniques are dominant for quantification, other spectroscopic methods provide complementary information about the enzymatic reaction in which oxalatosuccinate(3-) participates.

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations of molecular bonds and is highly sensitive to the presence of specific functional groups. In principle, Fourier-transform infrared (FTIR) spectroscopy could be used to study the enzymatic reaction. The appearance and disappearance of specific carbonyl (C=O) stretching bands could signal the formation of the keto groups in oxalatosuccinate(3-) and its subsequent decarboxylation. However, the strong absorbance of water in biological samples presents a significant technical challenge.

Systems Level Analysis and Network Integration of Oxalatosuccinate 3 Metabolism

Computational Modeling of Metabolic Networks Involving Oxalatosuccinate(3-)

Computational modeling provides a powerful framework for simulating and predicting metabolic behavior. nih.gov By representing the complete set of metabolic reactions in an organism as a mathematical model, researchers can investigate the flow of metabolites (fluxes) through the network under various conditions. frontiersin.org Oxalatosuccinate(3-), as an intermediate in core metabolic pathways, is a component of many such models. A search of the BioModels database, a repository for quantitative models of biological systems, reveals that oxalatosuccinate(3-) is included in at least 13 curated models. ebi.ac.ukebi.ac.ukunivr.it

Flux Balance Analysis (FBA) is a mathematical technique used to predict steady-state reaction fluxes in a metabolic network. nih.govoup.com It does not require detailed kinetic information, which is often difficult to obtain, but instead relies on the stoichiometry of metabolic reactions and a set of constraints. frontiersin.orgnih.gov The core components of constraint-based models include the stoichiometric matrix (representing the network of reactions) and constraints on the fluxes, which can be derived from experimental measurements. frontiersin.org

The fundamental principles of FBA include:

Steady-State Assumption : The concentration of intracellular metabolites is assumed to be constant over time, meaning the rate of production of a metabolite equals its rate of consumption.

Mass Balance : This principle ensures that for each metabolite, the total incoming flux equals the total outgoing flux.

Objective Function : A cellular objective, such as the maximization of biomass production or minimization of nutrient uptake, is defined and optimized using linear programming. plos.org

In the context of oxalatosuccinate(3-), FBA can predict the rate at which it is produced and consumed by enzymes like isocitrate dehydrogenase and isocitrate lyase. For example, in studies of Escherichia coli, FBA models are used to analyze the competition between the Tricarboxylic Acid (TCA) cycle enzyme isocitrate dehydrogenase and the glyoxylate (B1226380) shunt enzyme isocitrate lyase, both of which use isocitrate as a substrate. oup.com The glyoxylate shunt, which involves the formation of oxalatosuccinate's precursor, is crucial for growth on acetate (B1210297) or fatty acids. nih.govnih.gov FBA simulations can predict how the flux is partitioned between these competing pathways under different nutritional conditions, thereby determining the net flux through the reaction involving oxalatosuccinate. oup.comnih.gov

| Component | Description in a Model Involving Oxalatosuccinate(3-) | Example |

|---|---|---|

| Metabolites | The chemical species in the network. | Isocitrate, Oxalatosuccinate(3-) , α-Ketoglutarate, Glyoxylate, Succinate |

| Reactions | The biochemical conversions between metabolites, defined by stoichiometry. | Isocitrate + NAD+ <=> Oxalatosuccinate(3-) + NADH + H+ |

| Gene-Protein-Reaction (GPR) Rules | Boolean logic linking genes to the proteins that catalyze reactions. | Gene idh codes for enzyme Isocitrate Dehydrogenase, which catalyzes the reaction. |

| Constraints | Upper and lower bounds on reaction fluxes based on thermodynamics or experimental data (e.g., nutrient uptake rates). | Uptake rate of the primary carbon source (e.g., glucose or acetate) is fixed. |

| Objective Function | The biological goal the system is assumed to optimize. | Maximization of biomass production rate. |

Genome-Scale Metabolic Reconstructions, or GEMs, are comprehensive, organism-specific knowledge bases that contain all known metabolic reactions and the genes that encode them. nih.govfrontiersin.org These reconstructions are the foundation for constraint-based models like FBA. oup.com The process of creating a high-quality GEM is a detailed, iterative process of manual curation that integrates genomic, biochemical, and physiological information. oup.com

GEMs provide a holistic view of an organism's metabolic capabilities. nih.gov Because oxalatosuccinate(3-) is an intermediate in the universally conserved TCA cycle and the related glyoxylate shunt, it is represented in a vast number of published GEMs across all domains of life. These models can be used to simulate the effect of gene deletions on the metabolism of oxalatosuccinate(3-) or to predict growth phenotypes on different substrates where its pathway is active. nih.govnih.gov For instance, a GEM for Salmonella enterica can simulate the necessity of the glyoxylate shunt (and by extension, the pathway involving oxalatosuccinate's precursors) for growth on specific carbon sources encountered during infection. nih.govoup.com The BioModels database hosts numerous GEMs that include oxalatosuccinate(3-), enabling comparative systems biology studies. ebi.ac.ukebi.ac.uk

| Model Identifier | Organism | Model Name/Description | Reference |

|---|---|---|---|

| MODEL1109130000 | Escherichia coli K-12 MG1655 | iJO1366 - A comprehensive, manually-curated genome-scale metabolic reconstruction. | oup.com |

| MODEL1507180000 | Saccharomyces cerevisiae S288c | Yeast 7 - A consensus genome-scale metabolic model. | ebi.ac.uk |

| MODEL1707140001 | Homo sapiens | Recon3D - The most comprehensive human metabolic network reconstruction to date. | nih.gov |

| MODEL2403190001 | Nannochloropsis oceanica | iSO1949_N.oceanica - Model for light-dependent carbon, lipid, and pigment metabolism. | ebi.ac.uk |

| BIOMD0000000497 | Salmonella enterica subsp. enterica serovar Typhimurium str. LT2 | STM_v1_0 - Metabolic model used to study host-pathogen interactions. | nih.gov |

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

While computational models provide a scaffold for understanding metabolism, their predictive power is greatly enhanced by integrating experimental data from various "omics" technologies. mdpi.com Multi-omics integration allows for a more accurate, context-specific representation of the metabolic state by using high-throughput data to further constrain the model. oup.com

Transcriptomics measures the expression levels of all genes (mRNA) in a cell. This data can be integrated into GEMs to infer which metabolic pathways are likely active. For example, high expression of the gene for isocitrate dehydrogenase would suggest a high potential flux through the reaction that produces oxalatosuccinate.

Proteomics quantifies the abundance of proteins. Since proteins (enzymes) are the functional units that carry out reactions, proteomic data provides a more direct measure of a cell's metabolic capacity than transcriptomics.

Metabolomics measures the concentrations of small molecules like oxalatosuccinate(3-). This data provides a direct snapshot of the metabolic state and can be used to validate the predictions of FBA. nih.gov Studies have developed sensitive methods to quantify TCA cycle intermediates, which is crucial for this purpose. researchgate.net

Integrated multi-omics analyses have been used to study the disruption of the TCA cycle in various diseases. researchgate.netnih.govmedrxiv.org By combining these data layers, researchers can build more accurate, personalized, or condition-specific models. nih.govnih.gov For instance, transcriptomic data from a specific condition can be used to constrain the maximum allowable flux through each reaction in a GEM, refining the solution space and leading to more precise predictions of metabolic behavior related to oxalatosuccinate(3-) and connected pathways. mdpi.com

| Omics Layer | Data Type | Application to Oxalatosuccinate(3-) Metabolism |

|---|---|---|

| Transcriptomics | mRNA abundance | Quantify expression of genes encoding enzymes like isocitrate dehydrogenase and isocitrate lyase to constrain model fluxes. |

| Proteomics | Protein abundance | Measure the levels of enzymes directly involved in oxalatosuccinate production/consumption to validate gene-protein-reaction associations in the model. |

| Metabolomics | Metabolite concentrations | Directly measure the intracellular or extracellular concentration of oxalatosuccinate(3-) and related intermediates (e.g., isocitrate, α-ketoglutarate) to compare with and validate model predictions. |

Biotechnological and Metabolic Engineering Implications Involving Oxalatosuccinate 3 Pathways

Rational Design for Enhanced Bioproduction of Downstream Metabolites via Oxalatosuccinate(3-) Intermediates

Rational design in metabolic engineering involves the purposeful modification of metabolic networks based on known biochemical information to achieve a specific goal, such as overproducing a target metabolite. wikipedia.orgbiorxiv.org The pathway involving oxalatosuccinate(3-), as a key juncture in the tricarboxylic acid (TCA) cycle, presents a critical control point for redirecting metabolic flux. asm.org The central principle is that by controlling the activity of isocitrate dehydrogenase (IDH), the enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate via the unstable oxalatosuccinate(3-) intermediate, carbon flux can be diverted from the TCA cycle towards other biosynthetic pathways. mdpi.comasm.org

This strategy is predicated on creating a metabolic "bottleneck" at the IDH step, causing the accumulation of upstream intermediates, primarily citrate (B86180) and isocitrate. These accumulated precursors can then be channeled into alternative, productive pathways. For example, this approach has been successfully applied to improve the production of lysine (B10760008) in Corynebacterium glutamicum. asm.org Similarly, redirecting this flux is a key strategy for producing biofuels and biodegradable plastics. youtube.com

Research findings have demonstrated the effectiveness of this rational design approach:

Lysine Production: In Corynebacterium glutamicum, a rationally designed 70% reduction in IDH activity led to a redirection of flux from the TCA cycle towards anaplerotic carboxylation, resulting in a greater than 40% improvement in lysine yield. asm.org

Lipid Synthesis: In the yeast Yarrowia lipolytica, deleting the mitochondrial NAD+-dependent IDH (IDH2) was shown to increase lipid accumulation, presumably by causing citrate to build up in the mitochondria and subsequently be exported to the cytosol for fatty acid synthesis. frontiersin.org

Itaconic Acid Production: Downregulating the expression of NAD⁺-dependent IDH using tools like CRISPRi and RNAi was shown to enhance the yield of itaconic acid, a valuable platform chemical. mdpi.com

This rational approach, which hinges on modulating the pathway through oxalatosuccinate(3-), allows for the development of microbial cell factories capable of producing valuable substances on an industrial scale. wikipedia.org

Genetic Manipulation and Pathway Engineering of Isocitrate Dehydrogenase and Associated Enzymes

To implement the rational designs described above, metabolic engineers employ a variety of genetic manipulation techniques to precisely control the activity of isocitrate dehydrogenase (IDH) and other relevant enzymes. mdpi.com These techniques allow for the fine-tuning of metabolic fluxes to optimize the production of target compounds. frontiersin.org Strategies range from reducing or eliminating enzyme activity to overexpressing enzymes or introducing enzymes from other organisms (heterologous expression). wikipedia.org

Downregulation of IDH Activity: A common strategy to divert flux from the TCA cycle is to decrease the catalytic activity of IDH. This has been achieved through several methods:

Start Codon Exchange: In Corynebacterium glutamicum, replacing the common ATG start codon of the icd gene (encoding IDH) with a less efficient GTG codon resulted in a 70% decrease in IDH activity. This single, targeted modification significantly enhanced lysine production. asm.org

Gene Attenuation with RNAi/CRISPRi: Technologies like RNA interference (RNAi) and CRISPR interference (CRISPRi) can be used to specifically reduce the transcription of the IDH gene. This approach has been successfully used to downregulate NAD⁺-dependent IDH, thereby increasing the yield of itaconic acid. mdpi.com

Overexpression and Heterologous Expression: Conversely, in some scenarios, increasing the flux through an IDH-mediated reaction is desirable.

Overexpression for NADPH Supply: In Y. lipolytica, overexpressing the cytosolic NADP+-dependent IDH (encoded by the IDP2 gene) led to a significant increase in lipid titer. frontiersin.org This is because the reaction provides the reducing equivalent NADPH, which is essential for the biosynthetic reactions of fatty acid synthesis. frontiersin.orgescholarship.org

Pathway Balancing: The success of metabolic engineering often relies on balancing the expression levels of multiple pathway genes to avoid the accumulation of toxic intermediates and ensure a smooth flow of carbon towards the final product. pnnl.gov

The table below summarizes key genetic manipulations involving IDH and their impact on bioproduction.

| Organism | Gene Target | Genetic Manipulation | Effect on Enzyme/Pathway | Outcome | Reference |

| Corynebacterium glutamicum | icd (encodes IDH) | Replaced ATG start codon with GTG | 70% decrease in IDH activity | >40% increase in lysine production | asm.org |

| Aspergillus terreus | NAD⁺-dependent IDH | Downregulation via RNAi/CRISPRi | Reduced flux through TCA cycle | Enhanced yield of itaconic acid | mdpi.com |

| Yarrowia lipolytica | ylIDH2 (mitochondrial IDH) | Gene deletion | Downregulated mitochondrial IDH activity | Increased lipid titer (1.1-fold) | frontiersin.org |

| Yarrowia lipolytica | IDP2 (cytosolic IDH) | Gene overexpression | Increased cytosolic IDH activity | Significant increase in lipid titer | frontiersin.org |

Enzyme Engineering for Modified Catalytic Properties and Substrate Specificity

Beyond manipulating the expression levels of enzymes, protein engineering offers a more granular approach to altering metabolic pathways by directly modifying the catalytic properties of the enzymes themselves. wikipedia.org Isocitrate dehydrogenase (IDH), the enzyme that forms oxalatosuccinate(3-), has been a frequent target for such engineering efforts to alter its substrate specificity and coenzyme requirements. acs.orgpnas.org These modifications can create novel biocatalytic functions or fine-tune existing pathways.

Altering Substrate Specificity: Despite the structural similarity between its natural substrate, isocitrate, and other molecules like isopropylmalate, IDH is typically highly specific. nih.gov Researchers have successfully re-engineered IDH to utilize alternative substrates.

Rational and Random Mutagenesis: Through a combination of rationally designed mutations and random mutagenesis targeting the active site, the specificity of E. coli IDH was altered. acs.org Mutations at positions 113, 115, and 116 were particularly effective. The S113E mutant, for instance, significantly improved the enzyme's ability to use isopropylmalate as a substrate, effectively switching its substrate specificity from isocitrate. acs.org Structural analysis of the S113E mutant revealed that the new glutamate (B1630785) residue forms van der Waals contacts with the isopropyl group of the new substrate, contributing to the change in specificity. acs.org

Modifying Coenzyme Specificity: The coenzyme preference of dehydrogenases (typically NAD⁺ or NADP⁺) is critical for its metabolic role. Engineering this preference can re-route reducing power within the cell.

Inverting Coenzyme Preference: Scientists have successfully inverted the coenzyme specificity of E. coli NADP-IDH, which has a natural 7,000-fold preference for NADP⁺, to an enzyme that prefers NAD⁺ by 200-fold. pnas.org This remarkable switch was achieved by introducing five specific amino acid replacements (K344D, Y345I, V351A, Y391K, and R395S) in the coenzyme binding pocket. pnas.org This work was guided by comparing the crystal structures of NADP-dependent IDH and the distantly related NAD-dependent isopropylmalate dehydrogenase. pnas.org

Dual-Specificity Engineering: Research on a dual coenzyme-dependent IDH from Umbonibacter marinipuiceus identified key residues (R345, L346, and V352) in the coenzyme binding site. nih.gov Site-directed mutagenesis of these residues allowed for the bidirectional modification of the enzyme's preference for either NAD⁺ or NADP⁺, providing a basis for creating custom biocatalysts. nih.gov

The following table details specific mutations in IDH and their effects on its catalytic properties.

| Enzyme | Mutation(s) | Effect on Properties | Purpose of Engineering | Reference |

| E. coli IDH | S113E | Switched substrate specificity (kcat/KM) from isocitrate to isopropylmalate. | Change substrate specificity | acs.org |

| E. coli IDH | S116C/N115V/S113E | 8-fold improvement in kcat and 80-fold increase in binding affinity for isopropylmalate. | Change substrate specificity | acs.orgnih.gov |

| E. coli IDH | K344D, Y345I, V351A, Y391K, R395S | Inverted coenzyme preference from NADP⁺ to NAD⁺ by a factor >10⁶. | Change coenzyme specificity | pnas.org |

| U. marinipuiceus IDH | R345, L346, V352 mutants | Bidirectionally modified dual coenzyme dependence. | Tune coenzyme specificity | nih.gov |

| Human IDH1 | D273 point mutations | Decreased catalytic efficiency and loss of pH-regulated catalysis. | Investigate catalytic regulation | escholarship.org |

These studies demonstrate that enzyme engineering of IDH is a sophisticated strategy for creating novel biocatalysts and precisely controlling metabolic pathways that proceed through the oxalatosuccinate(3-) intermediate.

Q & A

Q. What computational methods predict the redox behavior of oxalatosuccinate(3-) in enzymatic catalysis?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distributions and redox potentials. Compare with cyclic voltammetry data (e.g., glassy carbon electrode in buffered solutions) to validate computational predictions. Use molecular docking simulations to assess substrate-enzyme binding affinities .

Guidance for Addressing Contradictions and Methodological Gaps

- Data Contradiction Analysis : Apply iterative triangulation by cross-validating results across orthogonal methods (e.g., enzymatic assays vs. LC-MS/MS). Use mixed-effects models to account for batch variability in multi-lab studies .

- Literature Integration : Follow IUPAC guidelines for reporting experimental details (e.g., CAS registry numbers, spectral data) to enhance reproducibility. Cite primary literature over reviews to trace methodological origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.